molecular formula C22H17N3O3S B11539206 4-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide

4-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide

Cat. No.: B11539206
M. Wt: 403.5 g/mol
InChI Key: POLGJWAKPLSUKU-ZVHZXABRSA-N
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Description

4-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that features a quinoline moiety, a furan ring, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with an aldehyde derivative of quinoline and furan. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction time can range from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

4-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Mechanism of Action

The mechanism of action of 4-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide is not fully understood, but it is believed to interact with various molecular targets. The quinoline moiety may intercalate with DNA, while the furan ring could participate in hydrogen bonding with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(quinolin-8-yl)benzamide: Similar structure but lacks the furan ring.

    Quinolinyl-pyrazoles: Contains a quinoline moiety but with a pyrazole ring instead of furan.

    4-Hydroxy-2-quinolones: Features a quinoline core with hydroxyl and carbonyl groups.

Uniqueness

4-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide is unique due to the presence of both quinoline and furan rings, which contribute to its diverse chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

4-methoxy-N-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C22H17N3O3S/c1-27-17-9-7-16(8-10-17)22(26)25-24-14-18-11-12-20(28-18)29-19-6-2-4-15-5-3-13-23-21(15)19/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

POLGJWAKPLSUKU-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)SC3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)SC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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